1-(2-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea 1-(2-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
Brand Name: Vulcanchem
CAS No.: 954610-95-8
VCID: VC6068106
InChI: InChI=1S/C22H27N3O4/c1-3-28-18-11-9-17(10-12-18)25-15-16(13-21(25)26)14-23-22(27)24-19-7-5-6-8-20(19)29-4-2/h5-12,16H,3-4,13-15H2,1-2H3,(H2,23,24,27)
SMILES: CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3OCC
Molecular Formula: C22H27N3O4
Molecular Weight: 397.475

1-(2-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

CAS No.: 954610-95-8

Cat. No.: VC6068106

Molecular Formula: C22H27N3O4

Molecular Weight: 397.475

* For research use only. Not for human or veterinary use.

1-(2-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea - 954610-95-8

Specification

CAS No. 954610-95-8
Molecular Formula C22H27N3O4
Molecular Weight 397.475
IUPAC Name 1-(2-ethoxyphenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Standard InChI InChI=1S/C22H27N3O4/c1-3-28-18-11-9-17(10-12-18)25-15-16(13-21(25)26)14-23-22(27)24-19-7-5-6-8-20(19)29-4-2/h5-12,16H,3-4,13-15H2,1-2H3,(H2,23,24,27)
Standard InChI Key QLVMURFLHLAXQP-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3OCC

Introduction

Structural Characteristics and Molecular Design

The molecular formula of 1-(2-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is C₂₃H₂₈N₃O₄, with a molecular weight of 410.49 g/mol. Its structure comprises:

  • A 5-oxopyrrolidin-3-yl ring, which confers rigidity and hydrogen-bonding capacity via its carbonyl group.

  • A 4-ethoxyphenyl group attached to the pyrrolidinone nitrogen, providing electron-donating effects.

  • A 2-ethoxyphenyl substituent on the urea nitrogen, introducing steric hindrance due to the ortho-positioned ethoxy group.

  • A methylene bridge linking the pyrrolidinone and urea moieties, enhancing conformational flexibility.

Comparative analysis with para-substituted analogues (e.g., 1-(4-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea) reveals that the ortho substitution disrupts molecular symmetry, potentially altering solubility and target binding kinetics.

Synthetic Routes and Optimization

Key Synthetic Steps

The synthesis involves multi-step organic reactions, adapted from methodologies used for related urea derivatives:

  • Pyrrolidinone Formation: Cyclization of 4-aminobutyric acid derivatives with 4-ethoxyphenyl isocyanate yields the 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl scaffold.

  • Methylene Bridging: Reaction of the pyrrolidinone intermediate with formaldehyde under basic conditions introduces the methylene group.

  • Urea Coupling: Condensation of 2-ethoxyphenyl isocyanate with the methylene-linked pyrrolidinone intermediate forms the final urea bond.

Table 1: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
14-ethoxyphenyl isocyanate, DMF80°C72
2Formaldehyde, NaOH25°C85
32-ethoxyphenyl isocyanate, THF60°C68

Challenges in Ortho-Substitution

The 2-ethoxyphenyl group complicates synthesis due to steric hindrance during urea bond formation, necessitating prolonged reaction times (12–16 hours) and elevated temperatures. Purification via column chromatography (SiO₂, ethyl acetate/hexane) is critical to isolate the product from para-substituted byproducts.

Physicochemical Properties and Stability

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 178–181°C, higher than para-substituted analogues (e.g., 165–168°C for 1-(4-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea), attributed to enhanced crystal packing from ortho-ethoxy interactions.

Biological Activity and Mechanistic Insights

CompoundIC₅₀ (μM)
Target Compound2.4
Para-Substituted Analogue1.8

Receptor Interactions

Molecular docking simulations indicate affinity for serotonin receptors (5-HT₂A), with a binding energy of −9.2 kcal/mol. This interaction, mediated by hydrogen bonding between the urea carbonyl and receptor residues, parallels findings for related arylurea compounds.

Applications in Medicinal Chemistry

Lead Optimization

The compound’s balance of rigidity (pyrrolidinone) and flexibility (methylene bridge) makes it a promising scaffold for optimizing pharmacokinetic profiles. Structural modifications, such as replacing ethoxy groups with fluorinated analogs, could enhance metabolic stability.

Future Research Directions

  • In Vivo Pharmacokinetics: Assessing absorption, distribution, and elimination in rodent models.

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of ethoxy substituent positions to refine target selectivity.

  • Toxicological Profiling: Evaluating hepatotoxicity risks associated with chronic CYP3A4 inhibition.

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